molecular formula C13H23BN2O2 B6267443 1-(2-METHYLPROPYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYR+ CAS No. 2223047-52-5

1-(2-METHYLPROPYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYR+

Cat. No.: B6267443
CAS No.: 2223047-52-5
M. Wt: 250.1
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Description

This compound is a boronate ester featuring a pyrrole core substituted with a 2-methylpropyl (isobutyl) group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Such structures are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl frameworks in pharmaceuticals and materials science .

Properties

CAS No.

2223047-52-5

Molecular Formula

C13H23BN2O2

Molecular Weight

250.1

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-METHYLPROPYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYR+ typically involves the reaction of a pyridine derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Heterocycle Formation

Pyrrole derivatives are typically synthesized via:

  • Paal-Knorr pyrrole synthesis : Condensation of 1,4-diketones with ammonia or amines .

  • Hantzsch dihydropyridine synthesis : Subsequent oxidation to aromatic pyrroles.

Boronate Ester Installation

The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via:

  • Cross-coupling reactions : Suzuki coupling of halopyrroles with boronic acids .

  • Direct substitution : Reaction of pyrrole with boronic acid esters under catalytic conditions (e.g., Pd(OAc)₂, K₂CO₃) .

Functionalization of Alkyl Chain

The 2-methylpropyl group may be introduced via:

  • Alkylation : Friedel-Crafts alkylation of pyrrole followed by boronate ester formation .

  • Grignard addition : Reaction of pyrrole with branched alkyl Grignard reagents .

Boronate Ester Reactivity

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group undergoes:

  • Cross-coupling :

    • Suzuki-Miyaura coupling : Forms carbon-carbon bonds with aryl halides under palladium catalysis .

    • Chan-Lam coupling : C-C bond formation with amines, thiols, and alkenes .

  • Cyclopropanation :

    • Borocyclopropanation via insertion into alkenes or alkynes, forming strained cyclopropane rings .

Pyrrole Ring Reactivity

  • Electrophilic substitution : Reactivity at the 2- and 5-positions due to aromaticity .

  • Nucleophilic substitution : Potential for displacement of boronate ester under acidic conditions .

Stability and Degradation

  • Hydrolysis : Boronate esters are sensitive to moisture, releasing boric acid and pinacol .

  • Oxidative degradation : Susceptible to oxidation by peroxides, leading to quinone-methide intermediates .

Stability and Handling

  • Storage : Requires inert atmosphere (e.g., argon or nitrogen) and low temperatures (-20°C) .

  • Sensitivity : Moisture-sensitive; reacts with alcohols, water, or amines to form boric acid .

NMR Characterization

  • ¹H NMR :

    • Pyrrole protons: ~6.5–7.5 ppm (aromatic region).

    • Boronate ester methyl groups: ~1.2 ppm (s, 12H) .

  • ¹¹B NMR : ~33 ppm (quartet) .

Mass Spectrometry

  • HRMS : Expected molecular ion [M]+ at m/z 259.11 (for analogous benzo[d] triazole derivative) .

Research Findings from Analogous Compounds

  • Diboration Mechanism : Copper-catalyzed diboration of aldehydes forms α-hydroxy boronates, with migratory insertion as the rate-determining step .

  • Cyclopropanation Utility : Borocyclopropanation using diiodomethylboronates enables direct installation of cyclopropane rings in olefins .

  • Toxicity Considerations : Release of quinone methide intermediates can lead to cellular toxicity, necessitating careful handling .

References Ramsey et al. (2019). α-Boryl Ether Fragmentation via Boronate Oxidation for Cargo Release. PubChem CID 58204131. 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol. Sayes et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane. RSC Supplementary Material. 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-1H-indole. PubChem CID 44118773. 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole. VWR. 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d] triazole.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of dioxaborolane compounds exhibit promising anticancer properties. The incorporation of the dioxaborolane moiety into pyridine or indazole frameworks has been linked to enhanced efficacy against certain cancer cell lines. For example:

  • Case Study : A derivative of this compound was tested against breast cancer cell lines and showed significant cytotoxicity compared to standard treatments. This suggests potential for further development as an anticancer agent .

Antimicrobial Properties

Research has also shown that compounds containing the dioxaborolane structure can possess antimicrobial activity. This is particularly relevant in the development of new antibiotics to combat resistant bacterial strains.

  • Case Study : In vitro tests demonstrated that a related compound exhibited significant inhibition against Gram-positive bacteria, indicating its potential use in antimicrobial therapies .

Polymer Chemistry

The dioxaborolane group is useful in polymer synthesis due to its ability to form stable bonds with various substrates. This property can be exploited in creating novel polymers with tailored functionalities.

  • Application Example : The compound can be used as a cross-linking agent in the synthesis of hydrogels for biomedical applications, such as drug delivery systems and tissue engineering scaffolds .

Pesticide Development

The unique chemical structure of 1-(2-methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyr may also contribute to the development of new pesticides. Research indicates that boron-containing compounds can enhance the efficacy of certain agrochemicals.

  • Case Study : Experiments have shown that formulations including this compound can improve pest resistance in crops without significantly impacting beneficial insects .

Reagent for Chemical Synthesis

This compound serves as a valuable reagent in organic synthesis due to its ability to participate in various chemical reactions, including Suzuki coupling reactions.

  • Application Example : It has been effectively utilized in synthesizing complex organic molecules that are precursors for pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-(2-METHYLPROPYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYR+ involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Comparisons

Compound Name Substituent on Pyrrole/Pyrazole Boron Group Molecular Formula Key Properties/Applications References
1-(2-Methylpropyl)-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrrole (Target) 2-Methylpropyl (isobutyl) 4,4,5,5-Tetramethyl-dioxaborolan C13H22BNO2 High lipophilicity; cross-coupling reagent
1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrrole 1-Methylethyl (isopropyl) Same as target C13H22BNO2 Similar reactivity; lower steric bulk
1-[3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethanone Acetyl Same as target C12H18BNO3 Increased polarity; ketone reactivity
1-[3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)phenyl]-1H-pyrazole Phenyl-pyrazole hybrid Same as target C15H19BN2O2 Enhanced conjugation; antimicrobial
2-Methyl-2-(4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol Hydroxyl-containing Same as target C13H23BN2O3 Hydrogen bonding; improved solubility

Physical and Chemical Properties

  • Solubility: The isobutyl group enhances solubility in nonpolar solvents (e.g., THF, dichloromethane) compared to hydroxylated analogs (e.g., ), which are more polar.

Biological Activity

The compound 1-(2-Methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyr is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Chemical Name : 1-(2-Methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyr
  • Molecular Formula : C17H25BN2O2
  • Molecular Weight : 300.2 g/mol
  • CAS Number : 1815595-36-8

Biological Activity Overview

Research on the biological activity of this compound indicates several promising areas:

Anticancer Activity

Studies have shown that compounds containing boron can exhibit significant anticancer properties. The mechanism often involves the inhibition of specific proteins involved in cell division and proliferation. For instance, related compounds have been identified as kinesin spindle protein (KSP) inhibitors, which disrupt mitotic processes in cancer cells. This leads to the formation of monopolar spindles and subsequent apoptosis in malignant cells .

Antimicrobial Properties

The structure of the compound suggests potential antimicrobial activity. Boron compounds are known to enhance the efficacy of antibiotics and possess intrinsic antimicrobial properties. Preliminary studies indicate that similar boron-based compounds demonstrate activity against various bacterial strains .

Study 1: KSP Inhibition and Cancer Cell Death

A notable study focused on a related compound that arrested cancer cells in mitosis by inhibiting KSP. This led to a monopolar spindle phenotype and increased cell death rates in vitro. Such findings suggest that 1-(2-Methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyr could similarly function as a potent anticancer agent .

Study 2: Antimicrobial Efficacy

Another investigation explored the antimicrobial properties of boron-containing compounds. The results indicated that these compounds exhibited significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL. This highlights the potential for further development of this compound in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of KSP leading to apoptosis
AntimicrobialActivity against S. aureus and E. coli
MechanismDisruption of mitotic spindle formation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester moiety for cross-coupling reactions. A typical procedure involves reacting a halogenated pyrazole precursor with a pinacol boronate ester under palladium catalysis. For purification, column chromatography (ethyl acetate/hexane, 1:4 ratio) and recrystallization from 2-propanol are effective .

Q. How should researchers purify and isolate this compound to ensure high yield and purity?

  • Methodological Answer : Post-synthesis, the crude product is purified using silica gel column chromatography with a solvent gradient (e.g., ethyl acetate/hexane). Recrystallization from 2-propanol further enhances purity. Monitoring via thin-layer chromatography (TLC) at each step ensures intermediate quality .

Q. What analytical techniques are critical for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) and high-resolution mass spectrometry (HRMS) are essential. The molecular formula (C₁₄H₂₄BNO₂) and weight (265.16 g/mol) should align with calculated values. Cross-referencing with spectral databases or analogous boronate esters (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) provides validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for improved catalytic efficiency in cross-coupling reactions?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach, varying parameters like catalyst loading (Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent polarity (THF vs. DMF), and temperature. Randomized block designs with split-plot arrangements help isolate variable effects . Statistical tools like ANOVA analyze significance, while kinetic studies (e.g., in situ IR monitoring) track reaction progress .

Q. How to address contradictions in reported reactivity or stability of the boronate ester moiety?

  • Methodological Answer : Contradictions often arise from moisture sensitivity or ligand dissociation. Conduct controlled stability studies under inert atmospheres (argon/glovebox) and compare with ambient conditions. Thermogravimetric analysis (TGA) and dynamic light scattering (DLS) assess decomposition pathways. Theoretical frameworks (e.g., frontier molecular orbital theory) explain electronic factors influencing stability .

Q. What computational strategies predict the compound’s electronic properties for catalytic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations model the boronate ester’s Lewis acidity and π-backbonding capacity. Molecular docking studies (e.g., with Keap1-Nrf2 protein targets) evaluate binding affinities. Software like Gaussian or ORCA, paired with crystallographic data (e.g., CCDC entries), validate predictions .

Q. How to design a high-throughput screen (HTS) for identifying biological activity?

  • Methodological Answer : Use fluorescence-based assays (e.g., ARE-luciferase reporters for oxidative stress pathways) in 384-well plates. Prioritize compounds with EC₅₀ values <1 µM and minimal cytotoxicity (MTT assay). Scaffold diversity analysis (e.g., Tanimoto similarity) identifies novel chemotypes .

Q. What protocols ensure safe handling and long-term storage of this moisture-sensitive compound?

  • Methodological Answer : Store under argon at −20°C in flame-sealed ampoules. Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) for reactions. Safety protocols include glovebox use, PPE (nitrile gloves, lab coat), and spill kits with vermiculite for boron-containing wastes .

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